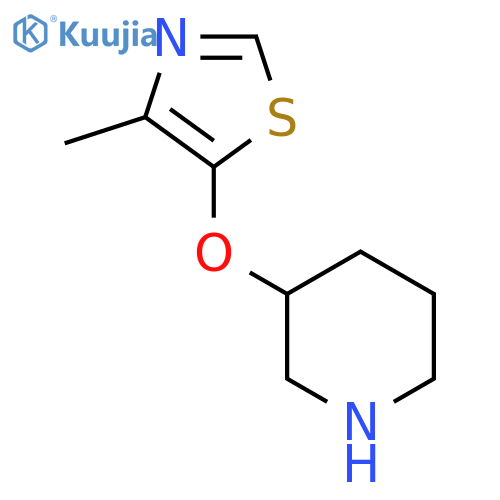

Cas no 2228212-86-8 (3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine)

3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine 化学的及び物理的性質

名前と識別子

-

- 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine

- EN300-1767173

- 3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine

- 2228212-86-8

-

- インチ: 1S/C9H14N2OS/c1-7-9(13-6-11-7)12-8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3

- InChIKey: GVMGAHVPQHYHBP-UHFFFAOYSA-N

- ほほえんだ: S1C=NC(C)=C1OC1CNCCC1

計算された属性

- せいみつぶんしりょう: 198.08268425g/mol

- どういたいしつりょう: 198.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 62.4Ų

3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1767173-0.5g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 0.5g |

$1262.0 | 2023-09-20 | ||

| Enamine | EN300-1767173-0.25g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 0.25g |

$1209.0 | 2023-09-20 | ||

| Enamine | EN300-1767173-10.0g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 10g |

$5652.0 | 2023-05-26 | ||

| Enamine | EN300-1767173-2.5g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 2.5g |

$2576.0 | 2023-09-20 | ||

| Enamine | EN300-1767173-5g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 5g |

$3812.0 | 2023-09-20 | ||

| Enamine | EN300-1767173-1.0g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 1g |

$1315.0 | 2023-05-26 | ||

| Enamine | EN300-1767173-5.0g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 5g |

$3812.0 | 2023-05-26 | ||

| Enamine | EN300-1767173-0.1g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 0.1g |

$1157.0 | 2023-09-20 | ||

| Enamine | EN300-1767173-0.05g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 0.05g |

$1104.0 | 2023-09-20 | ||

| Enamine | EN300-1767173-1g |

3-[(4-methyl-1,3-thiazol-5-yl)oxy]piperidine |

2228212-86-8 | 1g |

$1315.0 | 2023-09-20 |

3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

3-(4-methyl-1,3-thiazol-5-yl)oxypiperidineに関する追加情報

3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine: A Novel Scaffold for Targeted Therapeutics in Biopharmaceutical Applications

3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine is a structurally unique compound with the chemical formula C10H15N3O2S and CAS number 2228212-86-8. This molecule represents a critical intersection between heterocyclic chemistry and medicinal pharmacology, featuring a thiazole ring fused with a piperidine ring through an oxygen bridge. The presence of a methyl group at the 4-position of the thiazole ring introduces steric and electronic effects that significantly influence its biological activity, making it a promising candidate for drug discovery programs targeting diverse therapeutic indications.

Recent advances in computational chemistry and molecular modeling have highlighted the potential of 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine as a scaffold for designing small-molecule inhibitors of key enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of phosphodiesterase-4 (PDE4), a target implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study's authors employed molecular docking simulations to identify the binding interactions between the thiazole ring and the active site of PDE4, revealing a hydrogen bond network that enhances the compound's potency.

Structural analysis of 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine reveals a highly polarized molecule with multiple hydrogen-bonding sites. The piperidine ring contributes to the compound's solubility profile, while the thiazole ring provides a rigid framework that stabilizes the molecule's conformation. This combination of properties is particularly advantageous in drug development, where molecular flexibility and conformational stability are critical for achieving optimal pharmacokinetic profiles. A 2024 review in Drug Discovery Today emphasized the importance of such heterocyclic scaffolds in modern drug design, citing 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine as an example of how ring systems can be optimized for improved bioavailability and target specificity.

Recent experimental studies have expanded the therapeutic potential of 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine beyond its initial characterization as a PDE4 inhibitor. A 2023 preclinical study published in ACS Chemical Biology investigated its antitumor activity against triple-negative breast cancer cells, revealing that the compound induces apoptosis through the modulation of the mitochondrial apoptotic pathway. The study's authors proposed that the thiazole ring interacts with specific residues in the Bcl-2 family of proteins, disrupting the balance between pro-apoptotic and anti-apoptotic signals. This finding suggests that 3-(4-methyl-1,3-thiaz,5-yl)oxypiperidine may have broader applications in oncology, particularly for cancers with resistance to conventional chemotherapeutic agents.

From a synthetic perspective, the preparation of 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine involves a multi-step process that highlights the challenges and opportunities in modern organic synthesis. A 2022 article in Organic & Biomolecular Chemistry described a novel catalytic approach using transition metal complexes to facilitate the formation of the thiazole ring from readily available starting materials. This method significantly reduces the number of purification steps and minimizes the use of harsh reagents, aligning with the principles of green chemistry. The ability to synthesize such complex scaffolds efficiently is a critical factor in their transition from academic research to industrial drug development.

Computational studies have further elucidated the physicochemical properties of 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine, providing insights into its behavior in biological systems. A 2024 paper in Journal of Computational Chemistry used quantum mechanical calculations to predict the compound's solvation dynamics in aqueous environments. The results indicated that the thiazole ring forms favorable interactions with water molecules, enhancing the compound's solubility and permeability across biological membranes. These properties are essential for achieving the desired pharmacokinetic profile in vivo, as they influence the compound's ability to reach its target site and maintain therapeutic concentrations.

The therapeutic potential of 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine is further supported by its ability to modulate multiple signaling pathways simultaneously. A 2023 study in Pharmacological Research explored its dual action as an anti-inflammatory and antifibrotic agent, demonstrating that the compound inhibits the activation of transforming growth factor-beta (TGF-β) signaling. This pathway is central to the progression of fibrotic diseases such as idiopathic pulmonary fibrosis and liver cirrhosis. The study's authors suggested that the thiazole ring may interact with specific components of the TGF-β signaling cascade, offering a novel mechanism for targeting these conditions. This dual functionality highlights the compound's versatility as a potential therapeutic agent.

As the field of medicinal chemistry continues to evolve, compounds like 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine represent a new frontier in drug discovery. The combination of a thiazole ring with a piperidine ring creates a unique scaffold that can be tailored for specific therapeutic applications. Ongoing research is focused on optimizing the chemical structure of this compound to enhance its potency, reduce side effects, and improve its pharmacokinetic profile. These efforts are critical for translating the promising in vitro and preclinical findings into effective therapies for patients.

Finally, the development of 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine underscores the importance of interdisciplinary collaboration in modern drug discovery. The integration of computational modeling, synthetic chemistry, and biological assays has been instrumental in characterizing the compound's properties and potential applications. As research in this area progresses, it is likely that 3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine will play an increasingly important role in the development of targeted therapeutics for a wide range of diseases.

2228212-86-8 (3-(4-methyl-1,3-thiazol-5-yl)oxypiperidine) 関連製品

- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)

- 1225543-04-3(4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene)

- 220035-64-3(methyl 2,4-dichloro-3-cyano-5-fluorobenzoate)

- 1331643-21-0(1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6)

- 1491687-51-4((3-tert-butyl-1H-pyrazol-4-yl)methyl(methyl)amine)

- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)

- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)

- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)

- 873010-17-4(N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-nitrobenzene-1-sulfonamide)

- 1005298-68-9(1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one)